molecular formula C8H17Br2N3 B582877 Impentamine dihydrobromide CAS No. 149629-70-9

Impentamine dihydrobromide

Cat. No. B582877
CAS RN: 149629-70-9
M. Wt: 315.053
InChI Key: QSDXAAWBBPWGEL-UHFFFAOYSA-N
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Description

Impentamine dihydrobromide is a selective H3 receptor antagonist . This compound displays >30000-fold selectivity over H1 and H2 receptors . In SK-N-MC cells expressing human H3 receptors, this can act as a partial agonist . Impentamine dihydrobromide also displays antinociceptive properties, possibly via a non-H1-H2 or -H3 receptor .


Molecular Structure Analysis

The molecular formula of Impentamine dihydrobromide is C8H15N3•2HBr . The molecular weight is 315.05 .


Physical And Chemical Properties Analysis

Impentamine dihydrobromide has a molecular weight of 315.05 . Its molecular formula is C8H17Br2N3 .

Scientific Research Applications

Understanding Neurodevelopment and Addiction Vulnerability

Impentamine dihydrobromide's influence on neurodevelopment and addiction is noteworthy. Research highlights its involvement in adolescent neurodevelopment, occurring in brain regions associated with motivation, impulsivity, and addiction. These changes may enhance learning, adaptation to adult roles, and potentially increase vulnerability to addictive drug actions. Notably, the studies emphasize the importance of understanding adolescent behavior, addiction vulnerability, and preventive measures in adolescence and adulthood (Chambers, Taylor, & Potenza, 2003).

Role in Pharmacotherapy and Drug Design

Impentamine dihydrobromide plays a crucial role in the design and effectiveness of pharmacotherapies. It's pivotal in understanding the pharmacological treatment of conditions like ADHD and social phobia, offering insights into effective interventions (Stein, 1998). Moreover, the compound is instrumental in evaluating pharmacotherapies for psychostimulant use, aiding in the development of innovative approaches and integrated treatments (Shearer & Gowing, 2004).

Enhancing Understanding of Neural Systems

Impentamine dihydrobromide contributes significantly to neuropharmacology, particularly in understanding attentional function and neural systems. The substance's impact on various aspects of attentional control and its relevance to disorders like ADHD and Alzheimer's disease is profound. It aids in defining neural systems of attention and offers a methodological and theoretical context for psychopharmacological studies (Robbins, 2002).

Insights into Enzyme Inhibition and Drug Discovery

Impentamine dihydrobromide has been instrumental in the field of enzyme inhibition and drug discovery. It helps in understanding the role of enzymes like IMPDH in disease pathophysiology and the development of inhibitors. Its impact is particularly notable in the discovery of anticancer drugs, antiviral therapies, and treatments for pathogenic microorganisms (Cuny, Suebsuwong, & Ray, 2017).

Advancements in Neurochemistry and Drug Discovery

The neurochemical and pharmacological significance of impentamine dihydrobromide is evident in its contribution to advancing drug discovery. Research on carbonic anhydrase inhibitors, for instance, demonstrates its importance in treating a range of conditions from edema to cancer. It underscores the need for detailed structural characterization and understanding of drug pharmacology for devising optimal clinical trials and therapeutic strategies (Supuran, 2017).

properties

IUPAC Name

5-(1H-imidazol-5-yl)pentan-1-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N3.2BrH/c9-5-3-1-2-4-8-6-10-7-11-8;;/h6-7H,1-5,9H2,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSDXAAWBBPWGEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCCCCN.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Br2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20702190
Record name 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Impentamine dihydrobromide

CAS RN

149629-70-9
Record name 5-(1H-Imidazol-5-yl)pentan-1-amine--hydrogen bromide (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20702190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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